Cas no 404925-69-5 (2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol)

2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol structure
404925-69-5 structure
Nome del prodotto:2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol
Numero CAS:404925-69-5
MF:C17H16N2O
MW:264.322
MDL:MFCD02612683
CID:3059324
PubChem ID:201168

2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(2,3,4,9-Tetrahydro-1H--carbolin-1-yl)-phenol
    • 2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol
    • 2-(2,3,4,9-tetrahydro-1h-beta-carbolin-1-yl)-phenol
    • CS-0270354
    • CHEMBL5188558
    • 2-{1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL}PHENOL
    • EN300-229572
    • 2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol
    • AKOS000310124
    • 2-(2,3,4,9-tetrahydro-1h-b-carbolin-1-yl)-phenol
    • 2-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol
    • 404925-69-5
    • BBL038705
    • 2-(2,3,4,9-Tetrahydro-1H- -carbolin-1-yl)-phenol
    • STK312441
    • MDL: MFCD02612683
    • Inchi: InChI=1S/C17H16N2O/c20-15-8-4-2-6-13(15)16-17-12(9-10-18-16)11-5-1-3-7-14(11)19-17/h1-8,16,18-20H,9-10H2
    • Chiave InChI: DLRFYHZDPBAQHF-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C2C(=C1)C3=C(C(C4=CC=CC=C4O)NCC3)N2

Proprietà calcolate

  • Massa esatta: 264.126263138Da
  • Massa monoisotopica: 264.126263138Da
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 1
  • Complessità: 348
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 48.1Ų
  • XLogP3: 2.8

2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-229572-1.0g
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol
404925-69-5 95%
1.0g
$385.0 2024-06-20
Enamine
EN300-229572-2.5g
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol
404925-69-5 95%
2.5g
$754.0 2024-06-20
Fluorochem
025316-1g
2-(2,3,4,9-Tetrahydro-1H-?-carbolin-1-yl)-phenol
404925-69-5
1g
£287.00 2022-03-01
Fluorochem
025316-5g
2-(2,3,4,9-Tetrahydro-1H-?-carbolin-1-yl)-phenol
404925-69-5
5g
£782.00 2022-03-01
Enamine
EN300-229572-5g
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol
404925-69-5
5g
$1115.0 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1341024-5g
2-(2,3,4,9-Tetrahydro-1h-pyrido[3,4-b]indol-1-yl)phenol
404925-69-5 97%
5g
¥24079.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1341024-2.5g
2-(2,3,4,9-Tetrahydro-1h-pyrido[3,4-b]indol-1-yl)phenol
404925-69-5 97%
2.5g
¥19000.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1341024-1g
2-(2,3,4,9-Tetrahydro-1h-pyrido[3,4-b]indol-1-yl)phenol
404925-69-5 97%
1g
¥9003.00 2024-05-14
Enamine
EN300-229572-0.05g
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol
404925-69-5 95%
0.05g
$69.0 2024-06-20
Enamine
EN300-229572-0.25g
2-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}phenol
404925-69-5 95%
0.25g
$149.0 2024-06-20
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:404925-69-5)2-{1H,2H,3H,4H,9H-pyrido3,4-bindol-1-yl}phenol
A1159128
Purezza:99%
Quantità:1g
Prezzo ($):325.0